6-Bromo-2,3-difluorobenzoic acid
Overview
Description
6-Bromo-2,3-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H3BrF2O2 and its molecular weight is 237 g/mol. The purity is usually 95%.
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Scientific Research Applications
Regioflexible Substitution of Difluorobenzene : A study demonstrated the conversion of 1,3-difluorobenzene into various benzoic acids, including difluorobenzoic acids, using modern organometallic methods. This illustrates the potential of 6-Bromo-2,3-difluorobenzoic acid in synthetic organic chemistry (Schlosser & Heiss, 2003).
Synthesis of Fluorobenzoic Acids : Another research focused on the synthesis of 3-Bromo-2-fluorobenzoic acid, demonstrating the practicality of such synthesis for industrial scale production due to its low cost and mild reaction conditions (Zhou Peng-peng, 2013).
Nonreactive Tracers in Soil and Ground Water : Difluorobenzoates, including isomers similar to this compound, have been used as nonreactive tracers in soil and groundwater studies. This application is critical for environmental monitoring and hydrological studies (Bowman & Gibbens, 1992).
Use in Ground Water Tracer Tests : Further research evaluated the transport properties of various difluorobenzoates, including 2,6-difluorobenzoate, in high organic soils. These compounds have transport properties similar to bromide, making them useful for environmental studies (Jaynes, 1994).
Ortho-Metalation of Unprotected Benzoic Acids : A study focused on the ortho-metalation of 3-bromo and 3-chlorobenzoic acids, including methods that could potentially apply to this compound, for the synthesis of various substituted benzoic acids (Gohier & Mortier, 2003).
Safety and Hazards
Future Directions
While specific future directions for 6-Bromo-2,3-difluorobenzoic acid are not available, it’s worth noting that difluorobenzoic acid derivatives are often used in the synthesis of other organic compounds . For example, 2,6-Difluorobenzoic acid has been used in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate .
Mechanism of Action
Target of Action
It is believed to function as a competitive inhibitor of enzymes like cytochrome p450, along with other enzymes involved in the metabolism of organic compounds .
Mode of Action
As a competitive inhibitor, it likely binds to the active site of its target enzymes, preventing the binding of their natural substrates and thus inhibiting the enzymes’ activity .
Biochemical Pathways
Given its potential role as an inhibitor of cytochrome p450 enzymes, it may impact the metabolic pathways these enzymes are involved in .
Pharmacokinetics
The pharmacokinetic properties of 6-Bromo-2,3-difluorobenzoic acid are as follows :
- Absorption : High gastrointestinal absorption is predicted .
- Distribution : The compound is predicted to be able to cross the blood-brain barrier .
- Metabolism : It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes .
Result of Action
As a potential inhibitor of cytochrome p450 enzymes, it could impact the metabolism of various substances within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be used in a well-ventilated area and kept away from moisture . It should also be handled with care to avoid physical damage to containers .
Properties
IUPAC Name |
6-bromo-2,3-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIYHMCGMOJBDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624714 | |
Record name | 6-Bromo-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183065-72-7 | |
Record name | 6-Bromo-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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